molecular formula C13H14N4 B5160109 N-(2-methylphenyl)-2-pyridinecarbohydrazonamide

N-(2-methylphenyl)-2-pyridinecarbohydrazonamide

Cat. No. B5160109
M. Wt: 226.28 g/mol
InChI Key: RXUGALQZPOOTRG-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-pyridinecarbohydrazonamide, also known as MPHC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

N-(2-methylphenyl)-2-pyridinecarbohydrazonamide works by binding to the active site of metalloproteinases, thereby preventing them from carrying out their normal function. This inhibition can lead to a reduction in tissue remodeling and inflammation, which makes N-(2-methylphenyl)-2-pyridinecarbohydrazonamide a promising candidate for the development of new therapeutics for various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylphenyl)-2-pyridinecarbohydrazonamide can effectively inhibit the activity of metalloproteinases in vitro and in vivo. This inhibition has been shown to have a significant impact on various physiological processes, including wound healing, cancer progression, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylphenyl)-2-pyridinecarbohydrazonamide is its specificity for metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other physiological processes. However, one limitation of N-(2-methylphenyl)-2-pyridinecarbohydrazonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-pyridinecarbohydrazonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to explore the potential therapeutic applications of N-(2-methylphenyl)-2-pyridinecarbohydrazonamide in various diseases, including cancer and inflammatory disorders. Finally, the development of more soluble analogs of N-(2-methylphenyl)-2-pyridinecarbohydrazonamide could help to overcome some of the limitations associated with the compound's low solubility.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-pyridinecarbohydrazonamide involves the reaction of 2-acetylpyridine with hydrazine hydrate and 2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(2-methylphenyl)-2-pyridinecarbohydrazonamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in various physiological processes, including tissue remodeling and inflammation.

properties

IUPAC Name

N-amino-N'-(2-methylphenyl)pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-10-6-2-3-7-11(10)16-13(17-14)12-8-4-5-9-15-12/h2-9H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUGALQZPOOTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C2=CC=CC=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6650195

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